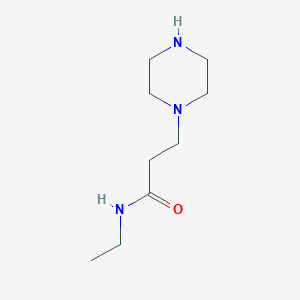
N-Ethyl-3-(piperazin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinepropanamide,N-ethyl-(9CI) is a chemical compound with the molecular formula C9H19N3O. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules .
Métodos De Preparación
The synthesis of 1-Piperazinepropanamide,N-ethyl-(9CI) involves several steps. One common synthetic route includes the reaction of piperazine with an appropriate acylating agent, followed by the introduction of an ethyl group. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1-Piperazinepropanamide,N-ethyl-(9CI) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
1-Piperazinepropanamide,N-ethyl-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Piperazinepropanamide,N-ethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
1-Piperazinepropanamide,N-ethyl-(9CI) can be compared with other similar compounds, such as:
1-Piperazineethanamine: This compound has a similar piperazine ring but differs in the length of the carbon chain and functional groups.
1-Piperazineacetamide: Similar in structure but with an acetamide group instead of a propanamide group.
1-Piperazinebutanamide: This compound has a longer carbon chain compared to 1-Piperazinepropanamide,N-ethyl-(9CI).
The uniqueness of 1-Piperazinepropanamide,N-ethyl-(9CI) lies in its specific structural features and the resulting biological activities, making it a valuable compound for various applications.
Propiedades
Número CAS |
89009-59-6 |
|---|---|
Fórmula molecular |
C9H19N3O |
Peso molecular |
185.27 g/mol |
Nombre IUPAC |
N-ethyl-3-piperazin-1-ylpropanamide |
InChI |
InChI=1S/C9H19N3O/c1-2-11-9(13)3-6-12-7-4-10-5-8-12/h10H,2-8H2,1H3,(H,11,13) |
Clave InChI |
ZATMZGDZECLGJL-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)CCN1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















